molecular formula C12H23N3O B1476093 (4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone CAS No. 2098065-20-2

(4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone

Cat. No. B1476093
CAS RN: 2098065-20-2
M. Wt: 225.33 g/mol
InChI Key: HFRPGOKKGLQJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone” is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol .

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential use in the development of new antibacterial agents. Similar compounds have been studied for their interactions with bacterial enzymes, indicating that (4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone could be explored for its efficacy in inhibiting bacterial growth or targeting specific bacterial pathways .

Protein Kinase Inhibition

Compounds with a similar structure have been identified as selective inhibitors of protein kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. This compound could be investigated for its potential to inhibit protein kinase B, which is implicated in various cancers .

Medicinal Chemistry

Nitrogen-containing scaffolds, like the one present in this compound, are significant in medicinal chemistry for synthesizing complex molecules. It could be part of the development of dipeptidyl peptidase IV inhibitors, which are used in treating metabolic disorders such as diabetes.

Pharmaceutical Testing

The structural analogs of this compound are used as reference standards in pharmaceutical testing to ensure accurate results. This suggests that (4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone could also be synthesized for use as a reference standard in drug development and quality control processes .

Anticancer Agents

There is research on compounds bearing a similar structure being evaluated as anticancer agents, particularly targeting non-small cell lung cancer via autophagy pathways. This indicates a potential application for this compound in cancer research and therapy .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(1-methylpiperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-14-6-2-3-10(9-14)12(16)15-7-4-11(13)5-8-15/h10-11H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRPGOKKGLQJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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